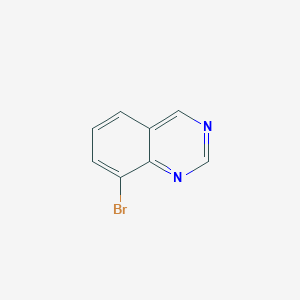

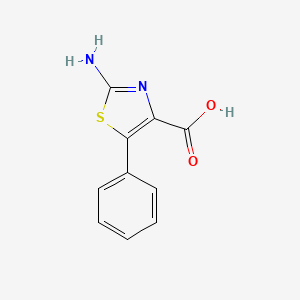

![molecular formula C7H4BrNS B1288045 2-溴噻吩并[3,2-c]吡啶 CAS No. 94226-20-7](/img/structure/B1288045.png)

2-溴噻吩并[3,2-c]吡啶

描述

2-Bromothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成技术和中间体

2-溴噻吩并[3,2-c]吡啶是合成各种杂环化合物的关键中间体,在药物化学和材料科学中具有广泛的应用。一种值得注意的方法涉及热合成 3-溴噻吩并[3,2-c]吡啶-4-(5H)-酮,该酮由 3-(4-溴-2-噻吩基)-2-丙烯酸通过 Eloy-Deryckere 热苯并/杂吡啶酮合成制备。该过程受益于缩合程序和三丁胺的使用,这有助于异构化并降低合成所需的温度 (Boros 和 Kaldor,2015)。此外,已经开发了噻吩并[2,3-b]吡啶的区域选择性溴化技术,展示了其作为药物发现中构建模块的潜力,可通过后续交叉偶联反应实现 (Lucas 等人,2015)。

荧光和光学性质

噻吩并[3,2-c]吡啶衍生物的荧光性质在新型发光材料的开发中备受关注。对 4-杂-1-基-2-溴噻吩并[3,2-c]吡啶及其衍生物的研究揭示了供体-受体取代基如何影响其吸收、发射性质和荧光量子产率的重要见解,证明了它们在先进光学应用中的实用性 (Toche 和 Chavan,2013)。

抗肿瘤活性

2-溴噻吩并[3,2-c]吡啶衍生物在肿瘤学中的探索已经取得了有希望的结果。例如,已经合成了甲基 3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸酯,并测试了它们对各种人类肿瘤细胞系的肿瘤细胞生长抑制活性。这些化合物已证明具有显着的功效,特别是在改变细胞周期分布和诱导癌细胞凋亡方面 (Queiroz 等人,2011)。进一步的研究扩展了这些化合物对肿瘤的抑制潜力,特别是对三阴性乳腺癌 (TNBC) 细胞系,强调了它们在靶向癌症治疗中的潜力 (Silva 等人,2021)。

化学反应性和催化

2-溴噻吩并[3,2-c]吡啶在通过钯催化的偶联和分子内环化促进新型合成途径中的作用已在研究中得到强调。这些方法对于合成复杂杂环化合物至关重要,证明了 2-溴噻吩并[3,2-c]吡啶衍生物在有机合成中的化学多功能性和反应性 (Calhelha 和 Queiroz,2010)。

作用机制

Target of Action

The primary target of 2-Bromothieno[3,2-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .

Mode of Action

2-Bromothieno[3,2-c]pyridine interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The compound fits into the ATP binding pocket of the kinase, thereby inhibiting its activity . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The inhibition of GRK2 by 2-Bromothieno[3,2-c]pyridine affects the GPCR signaling pathway. GRK2 normally phosphorylates activated GPCRs, leading to their desensitization and internalization. By inhibiting GRK2, 2-Bromothieno[3,2-c]pyridine can potentially enhance or prolong GPCR signaling .

Result of Action

The molecular effect of 2-Bromothieno[3,2-c]pyridine’s action is the inhibition of GRK2 activity, which can lead to altered GPCR signaling. The cellular effects would depend on the specific GPCR pathways involved, which could include a wide range of physiological processes given the diverse roles of GPCRs .

生化分析

Biochemical Properties

2-Bromothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism. 2-Bromothieno[3,2-c]pyridine interacts with the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine scaffold, which allows it to form stable complexes with the kinase proteins .

Cellular Effects

The effects of 2-Bromothieno[3,2-c]pyridine on various types of cells and cellular processes are profound. By inhibiting kinase activity, 2-Bromothieno[3,2-c]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases involved in cell cycle regulation can lead to cell cycle arrest, thereby preventing uncontrolled cell proliferation. Additionally, 2-Bromothieno[3,2-c]pyridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival .

Molecular Mechanism

At the molecular level, 2-Bromothieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, forming hydrogen bonds with key residues in the active site. This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways. Additionally, 2-Bromothieno[3,2-c]pyridine can induce conformational changes in the kinase protein, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromothieno[3,2-c]pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromothieno[3,2-c]pyridine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a gradual decrease in its inhibitory effects on kinases, necessitating the use of fresh preparations for long-term experiments .

Dosage Effects in Animal Models

The effects of 2-Bromothieno[3,2-c]pyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, 2-Bromothieno[3,2-c]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

2-Bromothieno[3,2-c]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose the inhibitory activity of the parent compound. Additionally, 2-Bromothieno[3,2-c]pyridine can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Bromothieno[3,2-c]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on kinases. The distribution of 2-Bromothieno[3,2-c]pyridine is influenced by factors such as its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of 2-Bromothieno[3,2-c]pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromothieno[3,2-c]pyridine may localize to the nucleus, where it can inhibit nuclear kinases involved in gene expression regulation. Alternatively, it may accumulate in the cytoplasm, where it can target cytoplasmic kinases involved in cell signaling .

属性

IUPAC Name |

2-bromothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVIIMLBSNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594326 | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94226-20-7 | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94226-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 2-Bromothieno[3,2-c]pyridine a noteworthy compound in the context of fluorescence and material science?

A1: 2-Bromothieno[3,2-c]pyridine serves as a versatile building block for creating novel fluorescent molecules. The bromine atom allows for various chemical modifications, enabling researchers to introduce different donor and acceptor groups into the thieno[3,2-c]pyridine core []. This ability to fine-tune the electronic properties makes it valuable for designing materials with tailored fluorescence characteristics for applications in optoelectronics, sensing, and bioimaging.

Q2: How does the study "Synthesis and Study the Effect of Donor-Acceptor Substituent on Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives" contribute to our understanding of this compound?

A2: This study sheds light on how the introduction of donor-acceptor substituents onto the 2-Bromothieno[3,2-c]pyridine scaffold impacts its fluorescence behavior []. By systematically synthesizing and analyzing a series of derivatives, the research provides valuable insights into the structure-property relationships governing fluorescence in these molecules. These findings can guide the rational design of new thieno[3,2-c]pyridine-based materials with desired optical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

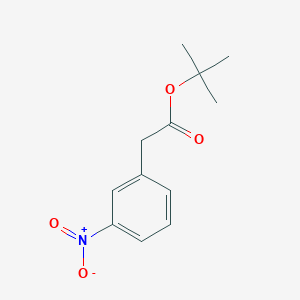

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)